molecular formula C25H22ClNO5 B14876546 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14876546
M. Wt: 451.9 g/mol
InChI Key: UHOKKDHHKWWMCA-LNVKXUELSA-N
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Description

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound.

    Substitution Reactions: The various substituents, such as the chloro and ethoxy groups, can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an aprotic solvent like acetonitrile.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-4-methylphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of 4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22ClNO5/c1-3-31-20-11-10-17(13-19(20)26)23(28)21-22(16-8-6-15(2)7-9-16)27(25(30)24(21)29)14-18-5-4-12-32-18/h4-13,22,28H,3,14H2,1-2H3/b23-21-

InChI Key

UHOKKDHHKWWMCA-LNVKXUELSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C)/O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C)O)Cl

Origin of Product

United States

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